molecular formula C7H4N4 B6233755 [1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile CAS No. 172292-33-0

[1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B6233755
CAS No.: 172292-33-0
M. Wt: 144.1
InChI Key:
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Description

[1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused triazole and pyridine ring system, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then subjected to cyclization with sodium azide under acidic conditions to yield the triazolopyridine core . Another approach involves the use of diazo compounds as intermediates, where the diazo group undergoes cyclization with a pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

[1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific ring fusion and the presence of a cyano group, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable scaffold for the development of novel compounds with potential therapeutic and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile involves the reaction of 2-aminopyridine with ethyl cyanoacetate to form 2-cyano-3-(pyridin-2-ylamino)acrylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form [1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile.", "Starting Materials": [ "2-aminopyridine", "ethyl cyanoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: React 2-aminopyridine with ethyl cyanoacetate in the presence of a base such as potassium carbonate to form 2-cyano-3-(pyridin-2-ylamino)acrylic acid ethyl ester.", "Step 2: React the intermediate from step 1 with hydrazine hydrate in the presence of a catalyst such as acetic acid to form [1,2,3]triazolo[1,5-a]pyridine-3-carbonitrile." ] }

CAS No.

172292-33-0

Molecular Formula

C7H4N4

Molecular Weight

144.1

Purity

95

Origin of Product

United States

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